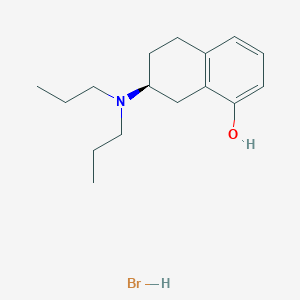
(-)-8-Hydroxy-2-dipropylaminotetralin hydrobromide
Descripción general
Descripción
S(-)-8-Hydroxy-DPAT hydrobromide is an artial 5-HT1A serotonin receptor agonist.
Aplicaciones Científicas De Investigación
Isomeric Selectivity at Dopamine Receptors :
- 8-OH-DPAT demonstrates a higher affinity for dopamine D3 receptors compared to D2 receptors, which are more common in the brain. This selectivity is particularly notable in its R(+) enantiomer, offering potential for the development of D3 selective agents and insights into the functions of these receptors (Baldessarini et al., 1993).
Behavioral Effects in Murine Models :
- Studies have shown that the enantiomers of 8-OH-DPAT can have differing behavioral effects in murine models. For instance, the R(+) enantiomer induced a pronounced behavioral suppression, whereas the S(-) enantiomer reduced anxiety indices without significantly altering general activity levels. These findings are significant in understanding the role of 5-HT1A receptors in anxiety-related processes (Cao and Rodgers, 1996).
Neural Plasticity in Epileptic Rats with Depression :
- Research indicates that 8-OH-DPAT can enhance neurogenesis within the hippocampal dentate gyrus and decrease mossy fiber sprouting in epileptic rats with depression. This suggests its role in improving neural plasticity in certain neurological conditions (Yang et al., 2012).
Action on Spinal Motor Systems :
- The compound has been shown to affect spinal motor systems differently based on the site of action. For instance, it excites spinal motor systems at the supraspinal site while inhibiting them at the spinal cord site, highlighting its complex interaction with the central nervous system (Hasegawa and Ono, 1996).
Modulation of Serotonin Receptors in Various Regions :
- 8-OH-DPAT has been found to modulate serotonin receptors, impacting neuronal firing and locomotor activity in various species, including the lamprey. This underlines the compound's role in understanding serotonergic modulation in the nervous system (Wikström et al., 1995).
Effects on Learning and Performance in Rats :
- The compound has been studied for its impact on learning and performance, showing that it can disrupt complex behaviors in rats, which is relevant to understanding the role of 5-HT1A receptors in cognitive processes (Winsauer et al., 1999).
Potential Antidepressant Properties :
- 8-OH-DPAT has been explored for its potential antidepressant properties, as it shows anti-immobility activity in animal models predictive of antidepressant activity. This indicates its potential as a novel class of rapid-acting antidepressant agents (Cervo and Samanin, 1987).
Propiedades
IUPAC Name |
(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPBOZTBNNDLN-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C(=CC=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)- | |
CAS RN |
78095-20-2 | |
| Record name | 8-Hydroxy-2-dipropylaminotetralin hydrobromide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078095202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-HYDROXY-2-DIPROPYLAMINOTETRALIN HYDROBROMIDE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHS7KP0CVE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide](/img/structure/B1680379.png)
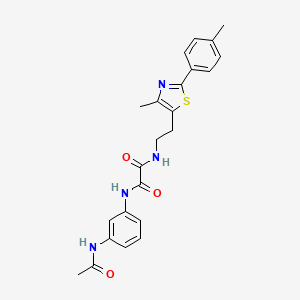
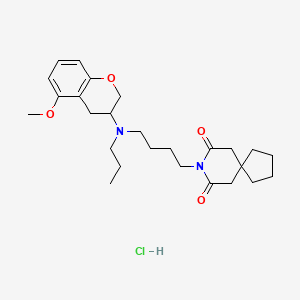
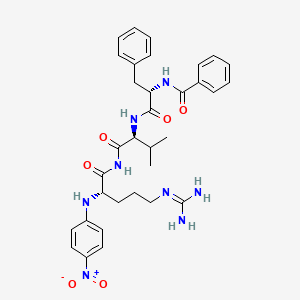
![N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide](/img/structure/B1680385.png)
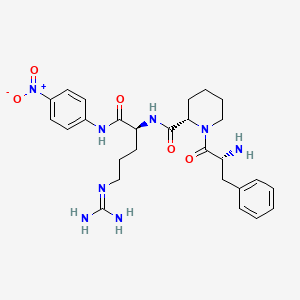
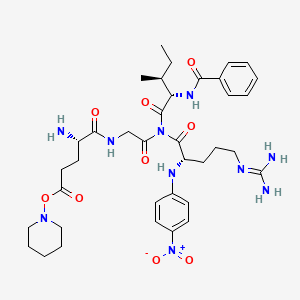
![[(5S,6S)-6-Acetyloxy-11-methoxy-2,7,7-trimethyl-13-oxo-8-oxa-2-azapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3,9,11,14,16,18,20-octaen-5-yl] acetate](/img/structure/B1680390.png)
![N-[2-[5-methoxy-2-[(3-methoxyphenyl)methyl]-1-benzofuran-3-yl]ethyl]acetamide](/img/structure/B1680391.png)
![1H-Indole-3-methanol, 1-[(4-chlorophenyl)methyl]-](/img/structure/B1680395.png)



